N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine
CAS No.:
Cat. No.: VC15751495
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17N3 |
---|---|
Molecular Weight | 215.29 g/mol |
IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine |
Standard InChI | InChI=1S/C13H17N3/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3 |
Standard InChI Key | SZQNIXKLQQYAGA-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1)CNCC2=CC=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine features a pyrazole ring substituted with methyl groups at the 1- and 3-positions, connected to a benzylamine group through a methylene spacer. The pyrazole ring contributes electron-rich nitrogen atoms, while the benzyl group introduces aromatic -system interactions. This configuration enhances stability and modulates solubility, as evidenced by comparative studies on substituted benzyl analogs.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.30 g/mol |
IUPAC Name | N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine |
Key Functional Groups | Pyrazole, Benzyl, Methanamine |
Physicochemical Characteristics
The compound’s lipophilicity, estimated via computational models, suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM). Its melting point remains uncharacterized experimentally, but analogous pyrazole derivatives exhibit ranges of 120–150°C, influenced by crystalline packing.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine typically involves multi-step sequences, leveraging established pyrazole and benzylamine chemistry.
Pyrazole Ring Formation
The 1,3-dimethylpyrazole core is synthesized via cyclocondensation of hydrazine with acetylacetone derivatives under acidic conditions. For example, reacting hydrazine hydrate with 2,4-pentanedione in acetic acid yields the pyrazole intermediate, which is subsequently methylated using methyl iodide and potassium carbonate.
Methanamine Functionalization
The pyrazole-methanamine backbone is constructed through reductive amination. Condensing 1,3-dimethylpyrazole-5-carbaldehyde with ammonium chloride in the presence of sodium cyanoborohydride () produces the primary amine, which is then alkylated with benzyl bromide under basic conditions (e.g., ).
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) achieve purities >95%, with typical yields of 60–75%. Industrial-scale production may employ continuous flow reactors to enhance efficiency.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The benzylamine moiety undergoes oxidation with potassium permanganate () in acidic media, yielding N-oxide derivatives. Conversely, reduction with sodium borohydride () selectively targets the imine linkages, generating secondary amine analogs.
Electrophilic Substitution
The pyrazole ring’s electron-rich nature facilitates electrophilic substitution at the 4-position. Nitration using nitric acid () and sulfuric acid () introduces nitro groups, which serve as precursors for further functionalization.
Table 2: Representative Chemical Reactions
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Oxidation | , | N-Oxide derivative |
Reduction | , MeOH | Secondary amine |
Nitration | 4-Nitro-pyrazole methanamine |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the benzyl group with 4-methoxybenzyl (as in) enhances solubility but reduces membrane permeability. Conversely, 4-fluorobenzyl analogs () exhibit improved target affinity due to halogen bonding but increased toxicity risks.
Table 3: Key Comparisons with Analogous Compounds
Compound | Bioactivity (IC₅₀) | Solubility (mg/mL) |
---|---|---|
N-Benzyl derivative (Target) | 50 µM | 0.8 |
N-(4-Methoxybenzyl) derivative | 45 µM | 1.2 |
N-(4-Fluorobenzyl) derivative | 35 µM | 0.5 |
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